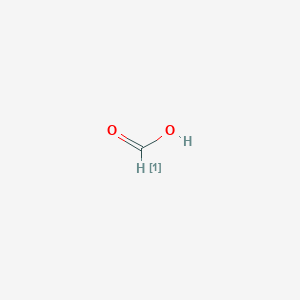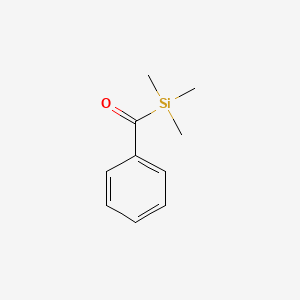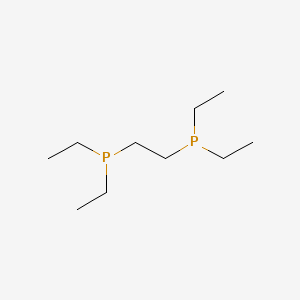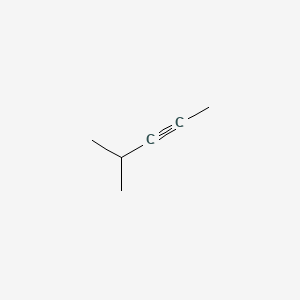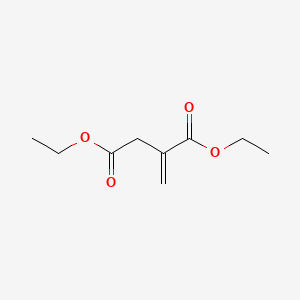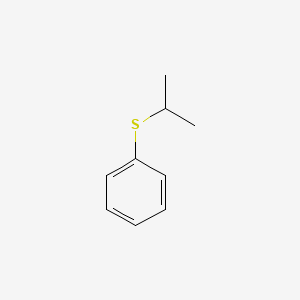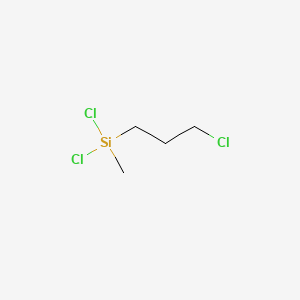
3-Chloropropylmethyldichlorosilane
概述
描述
3-Chloropropylmethyldichlorosilane is an organosilicon compound with the molecular formula C4H9Cl3Si. It is a colorless to light yellow liquid that is primarily used as a synthetic precursor in various chemical reactions. The compound is known for its reactivity due to the presence of both chlorosilane and chloropropyl groups, making it valuable in the synthesis of other organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloropropylmethyldichlorosilane can be synthesized through the reaction of methyltrichlorosilane with allyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of methylchlorosilane derivatives. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully monitored to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
3-Chloropropylmethyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include silanols, polysiloxanes, and various organosilicon derivatives, depending on the specific reagents and conditions used .
科学研究应用
3-Chloropropylmethyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to introduce silane groups, which can enhance their stability and reactivity.
Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its ability to form stable siloxane bonds.
Industry: The compound is employed in the production of silicone polymers, coatings, and adhesives .
作用机制
The mechanism of action of 3-Chloropropylmethyldichlorosilane involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The chlorosilane group reacts with water or alcohols to form silanols, which can further condense to form siloxane bonds. This reactivity is exploited in various applications, including the synthesis of polymers and the modification of surfaces .
相似化合物的比较
Similar Compounds
3-Chloropropyltrichlorosilane: Similar in structure but with an additional chlorine atom, making it more reactive.
Methyltrichlorosilane: Lacks the chloropropyl group, resulting in different reactivity and applications.
Chlorotrimethylsilane: Contains three methyl groups instead of a chloropropyl group, leading to different chemical properties
Uniqueness
3-Chloropropylmethyldichlorosilane is unique due to the presence of both chlorosilane and chloropropyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications, particularly in the formation of organosilicon compounds and polymers .
属性
IUPAC Name |
dichloro-(3-chloropropyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHMXXKIKBHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064856 | |
| Record name | Silane, dichloro(3-chloropropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-93-1 | |
| Record name | Dichloro(3-chloropropyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropyldichloromethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(3-chloropropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROPROPYLDICHLOROMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Chloropropylmethyldichlorosilane interact with cotton fabric to impart hydrophobicity, as discussed in the research paper "Hydrophobization of cotton fabric with silanes with different substituents"? []
A1: this compound reacts with hydroxyl groups present on the surface of cotton fibers. [] This reaction forms covalent bonds between the silane molecule and the cotton, replacing the hydrophilic hydroxyl groups with hydrophobic chloropropylmethyl groups. This alteration in surface chemistry reduces the fabric's ability to interact with water molecules, leading to a hydrophobic effect. []
Q2: The paper "Anionic synthesis of a “clickable” middle-chain azide-functionalized polystyrene and its application in shape amphiphiles" mentions utilizing a "clickable" polystyrene. How does this compound contribute to creating such a material? []
A2: this compound can be used to modify the surface of polystyrene. [] The chlorine atom within the chloropropyl group of the silane serves as a reactive site. This allows for further chemical modification, such as the introduction of azide functionalities. These azide groups are "clickable" in the sense that they can participate in highly specific reactions, like click chemistry, enabling the attachment of other molecules or polymers to the polystyrene surface. [] This "clickable" feature allows for the creation of complex macromolecular structures and materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
